(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine
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Overview
Description
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the xanthine family, which is characterized by a purine base structure. The presence of the dimethoxystyryl group adds to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine typically involves the condensation of 2,4-dimethoxybenzaldehyde with 1,3-diethyl-7-methylxanthine under basic conditions. The reaction is facilitated by the use of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide. The reaction mixture is heated to promote the formation of the styryl derivative through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the styryl double bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho or para to the methoxy groups, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. It may also interact with specific enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3,4-Dimethoxystyryl)quinoxaline: Shares the dimethoxystyryl group but differs in the core structure.
(E)-2,5-bis(3,4-dimethoxystyryl)pyrazine: Contains two dimethoxystyryl groups and a pyrazine core.
Borondifluoride complexes of curcuminoid derivatives: Similar in having electron donor and acceptor groups but differ in the central core structure.
Uniqueness
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is unique due to its xanthine core combined with the dimethoxystyryl group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
155271-03-7 |
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Molecular Formula |
C20H24N4O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)12-15(13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ |
InChI Key |
ATDDLHWKZVKABJ-PKNBQFBNSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C=C(C=C3)OC)OC)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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